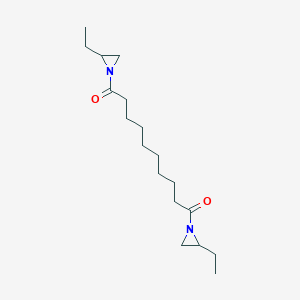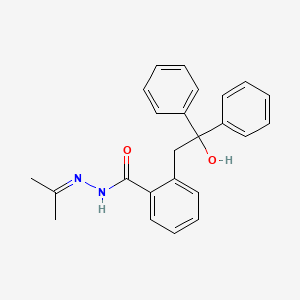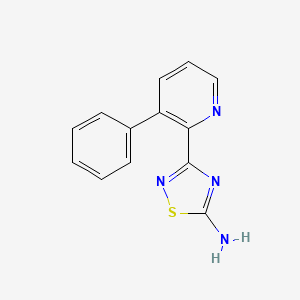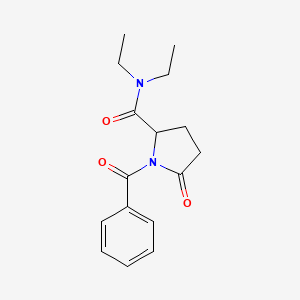
p-Xylylenebis(O-methylxanthate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Xylylenebis(O-methylxanthate): is a chemical compound known for its unique structural properties and applications in various fields. It is a derivative of xanthate, which is a class of organosulfur compounds. The compound is characterized by the presence of two xanthate groups attached to a p-xylylene moiety, making it a versatile reagent in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-xylylenebis(O-methylxanthate) typically involves the reaction of p-xylylene dichloride with potassium O-methylxanthate. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of p-xylylenebis(O-methylxanthate) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: p-Xylylenebis(O-methylxanthate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the xanthate groups to thiols.
Substitution: The xanthate groups can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Disulfides and sulfoxides.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: p-Xylylenebis(O-methylxanthate) is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds. It is also employed in the synthesis of polymers and other complex molecules .
Biology: In biological research, the compound is used to study the interactions of xanthates with biological molecules.
Medicine: The compound’s ability to interact with biological molecules makes it a candidate for drug development. Research is ongoing to explore its potential in treating various diseases .
Industry: Industrially, p-xylylenebis(O-methylxanthate) is used in the production of rubber and plastics. It acts as a vulcanizing agent and stabilizer, enhancing the properties of the final products .
Mechanism of Action
The mechanism of action of p-xylylenebis(O-methylxanthate) involves its ability to form strong bonds with sulfur-containing compounds. This interaction is crucial in its role as a reagent in organic synthesis and industrial applications. The compound targets specific molecular pathways, leading to the formation of stable products .
Comparison with Similar Compounds
- Potassium O-methylxanthate
- Potassium O-isobutylxanthate
- Xanthate functionalized MPEGs
Comparison: Compared to other xanthates, p-xylylenebis(O-methylxanthate) is unique due to its p-xylylene moiety, which provides additional stability and reactivity. This makes it more versatile in various applications, from organic synthesis to industrial production .
Properties
CAS No. |
73771-65-0 |
|---|---|
Molecular Formula |
C12H14O2S4 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
O-methyl [4-(methoxycarbothioylsulfanylmethyl)phenyl]methylsulfanylmethanethioate |
InChI |
InChI=1S/C12H14O2S4/c1-13-11(15)17-7-9-3-5-10(6-4-9)8-18-12(16)14-2/h3-6H,7-8H2,1-2H3 |
InChI Key |
CAIJEQKSVNIRBG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=S)SCC1=CC=C(C=C1)CSC(=S)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


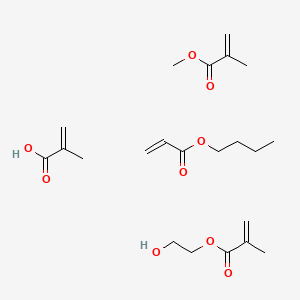


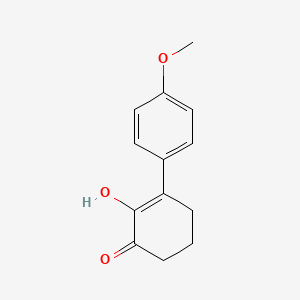
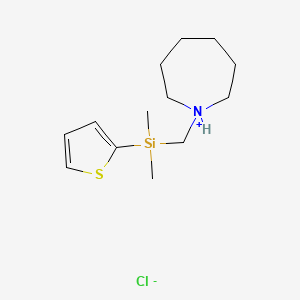
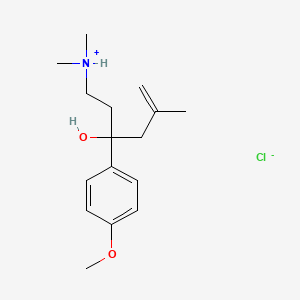


![3-[[2-Chloro-4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile](/img/structure/B13757966.png)
